
MRS5698
Overview
Description
MRS5698 ((1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide) is a highly selective A3 adenosine receptor (A3AR) agonist with a binding affinity (Ki) of ~3 nM for both human and murine A3ARs . Developed through structure-activity relationship (SAR) optimization, this compound features a rigid bicyclo[3.1.0]hexane ring system replacing ribose and a C2-arylethynyl group, which confers >3,000-fold selectivity over other adenosine receptor subtypes (A1, A2A, A2B) .
Its synthesis begins with D-ribose and involves 14 steps, including ring-closing metathesis, cyclopropanation, and Sonogashira coupling, achieving a 0.45% overall yield . This compound exhibits potent efficacy in chronic neuropathic pain models, reversing mechano-allodynia in rodents at 1–3 mg/kg (intraperitoneal or oral) with a duration of action ≥2 hours . Despite low oral bioavailability (4.75% in mice), its nM potency enables therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
MRS5698 is synthesized from D-ribose through a multi-step process. The synthetic route involves the introduction of a [3.1.0]bicyclohexane ring system in place of ribose and a rigid extension at the C2 position . The process is suitable for scale-up on a multi-gram scale, making it feasible for industrial production .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. Analytical and bioanalytical methods have been developed for the compound, and the chemistry has been scaled up to the 100-gram level . This process can potentially be further optimized for good manufacturing practice (GMP) and non-GMP manufacturing .
Chemical Reactions Analysis
Types of Reactions
MRS5698 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are common, particularly involving the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
- Oxidizing agents for oxidation reactions.
- Reducing agents for reduction reactions.
- Halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated products .
Scientific Research Applications
Pharmacological Profile
MRS5698 is characterized by its high selectivity for A3ARs, with a binding affinity of approximately 3 nM for human and mouse receptors. Its pharmacological properties make it a valuable tool for studying the effects of A3AR activation in various biological systems. The compound exhibits stability in vitro, low toxicity, and favorable pharmacokinetic properties, including a half-life of approximately 1.09 hours in plasma .
Key Characteristics:
- Stability: this compound is stable in simulated body fluids and does not inhibit cytochrome P450 enzymes at concentrations below 10 μM.
- Bioavailability: Although the oral bioavailability is low (approximately 5%), it demonstrates significant therapeutic effects in pain models.
- Toxicity Profile: Well-tolerated at doses up to 200 mg/kg in rat models.
Applications in Pain Management
This compound has been extensively studied for its potential to alleviate chronic neuropathic pain. In preclinical studies involving mouse and rat models, it has shown efficacy in reversing pain induced by chronic constriction injury (CCI) of the sciatic nerve and chemotherapy-induced neuropathic pain from agents like oxaliplatin .
Case Study: Chronic Neuropathic Pain
- Model: Chronic constriction injury (CCI) in rats.
- Dosage: Administered at 1 mg/kg intraperitoneally.
- Results: this compound significantly reduced pain behaviors observed post-injury, demonstrating its potential as a treatment option for neuropathic pain conditions.
Antitumor Effects
Recent studies have indicated that this compound may also possess antitumor properties through its action on A3ARs. The activation of these receptors has been linked to inhibition of cell growth in various cancer types. For instance, research has highlighted the role of this compound in enhancing the antitumor effects of cordycepin derivatives, which act via A3AR stimulation .
Case Study: Antitumor Activity
- Context: Evaluation of this compound's effects on cancer cell lines.
- Mechanism: Stimulation of A3AR leads to cell growth inhibition.
- Findings: this compound demonstrated significant antitumor activity, suggesting its potential use as an adjunct therapy in cancer treatment.
Comparative Data Table
The following table summarizes key pharmacological parameters and applications of this compound:
Parameter | Value/Description |
---|---|
Binding Affinity (A3AR) | nM |
Oral Bioavailability | ~5% |
Half-Life | 1.09 hours |
Toxicity | Well tolerated at ≤200 mg/kg |
Efficacy in Pain Models | Significant reduction in pain behaviors |
Antitumor Activity | Inhibition of cell growth via A3AR activation |
Mechanism of Action
MRS5698 exerts its effects by selectively binding to A3 adenosine receptors. This binding modulates various signaling pathways, including those involving interleukin-1 alpha, interleukin-1 beta, and nuclear factor kappa B inhibitor zeta . The compound’s anti-inflammatory effects are mediated through these pathways, making it a potential therapeutic agent for inflammatory and ischemic conditions .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Table 1: Key Pharmacological Properties of A3AR Agonists
*MRS7476 is a prodrug of this compound with improved solubility.
Key Differences
Selectivity : this compound demonstrates >3,000-fold selectivity for A3AR over A1/A2A receptors, far exceeding IB-MECA and Cl-IB-MECA (50–100-fold) . This reduces off-target effects, such as cardiovascular risks linked to A1/A2A activation.
Structural Features : The C2-arylethynyl group and bicyclohexane ring in this compound enhance receptor binding and metabolic stability compared to ribose-based agonists like IB-MECA .
Solubility and Bioavailability : While this compound has low aqueous solubility (1.6 μg/mL), its prodrug MRS7476 achieves 2.5 mg/mL, improving oral absorption .
Efficacy in Disease Models
Table 2: In Vivo Efficacy in Neuropathic Pain Models
- Potency : this compound is 1.6-fold more efficacious and >5-fold more potent than morphine in reversing allodynia . Compared to gabapentin, it is 350-fold more potent .
Biological Activity
MRS5698 is a potent and selective agonist of the A3 adenosine receptor (A3AR), which has garnered attention for its potential therapeutic applications, particularly in the management of chronic neuropathic pain. This compound, identified as (1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide , demonstrates high affinity for A3ARs with a binding constant () of approximately 3 nM and exhibits over 3000-fold selectivity compared to other adenosine receptors (A1 and A2A) .
This compound acts primarily as an agonist at A3ARs, which are G protein-coupled receptors involved in various physiological processes including pain modulation and inflammation. The activation of A3ARs has been linked to analgesic effects in models of neuropathic pain, making this compound a candidate for further development in pain management therapies .
In Vitro Studies
This compound has shown significant stability in vitro and does not inhibit cytochrome P450 enzymes at concentrations below 10 μM, indicating a low potential for drug-drug interactions. It exhibits strong plasma protein binding and favorable pharmacokinetic properties, such as a half-life () of approximately 1.09 hours in mice .
Table 1: In Vitro Characteristics of this compound
Parameter | Value |
---|---|
(A3AR) | 3 nM |
Plasma Protein Binding | High (>90%) |
CYP Inhibition | None at <10 μM |
Stability in Simulated Fluids | High |
In Vivo Studies
In animal models, this compound has demonstrated efficacy in reversing mechanical allodynia induced by chronic constriction injury (CCI) of the sciatic nerve. In these studies, a dose of 1 mg/kg administered intraperitoneally significantly alleviated pain symptoms . Notably, this compound was well tolerated at doses up to 200 mg/kg without adverse effects.
Table 2: Efficacy of this compound in Animal Models
Model | Dose (mg/kg) | Pain Reversal Effect |
---|---|---|
CCI Model | 1 | Complete reversal |
Chemotherapy-Induced Pain | 1 | Prevented development |
Case Studies
Recent research has explored the potential antitumor effects of this compound on various cancer cell lines. Studies conducted on Ishikawa and HEC-1A cells have indicated that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . These findings suggest that this compound could have broader therapeutic applications beyond pain management.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of MRS5698 in neuropathic pain models?
this compound acts as a highly selective A3 adenosine receptor (A3AR) agonist with a Ki value of ~3 nM, demonstrating >1,000-fold selectivity over A1 and A2A receptors. Its efficacy in chronic neuropathic pain models (e.g., CCI) arises from A3AR activation, which modulates neuronal excitability without opioid receptor involvement. Pain reversal occurs within 2 hours post-administration, with effects sustained for up to 5 hours .
Q. Which experimental models validate this compound’s efficacy in neuropathic pain?
Key models include:
- Chronic Constriction Injury (CCI) : Measures mechanical allodynia via paw withdrawal threshold (PWT) in rodents. This compound (1–100 mg/kg, oral/i.p.) reverses established mechano-allodynia .
- Chemotherapy-Induced Peripheral Neuropathy (CIPN) : Evaluates pain prevention and reversal using paclitaxel or oxaliplatin models .
- Bone Cancer Pain : Validates standalone and adjunct efficacy with gabapentin/amitriptyline .
Q. How is this compound’s receptor selectivity confirmed experimentally?
Selectivity is assessed via:
- Radioligand Binding Assays : Competitive binding studies using human/mouse A1, A2A, and A3ARs .
- Functional cAMP Assays : Measures A3AR-dependent inhibition of adenylyl cyclase in CHO cells expressing recombinant receptors .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy in spinal cord injury (SCI) models?
reports variable PWT outcomes in SCI: this compound reduced PWT in panels B/D but showed no effect in panel C. Methodological considerations include:
- Dose Timing : Efficacy peaks at 1–2 hours post-administration; delayed measurements may miss transient effects.
- Model Heterogeneity : SCI severity and pain assessment protocols (e.g., von Frey filaments vs. dynamic plantar aesthesiometer) influence outcomes .
- Co-administered Agents : Interactions with solvents (e.g., PEG300/Solutol) may alter bioavailability .
Q. What methodological strategies optimize this compound’s low oral bioavailability (F = 5%) in preclinical studies?
Despite poor intestinal permeability (Caco-2 efflux ratio = 86), this compound achieves efficacy due to nM potency. Strategies include:
- Formulation Adjustments : Use of HP-β-CD or lipid-based carriers to enhance solubility .
- Dose Escalation : Administering high doses (100 mg/kg) with tolerability up to 200 mg/kg in rats .
- Alternative Delivery Routes : Intraperitoneal administration improves bioavailability (F = 30%) .
Q. How should researchers design pharmacokinetic (PK) studies for this compound?
Key parameters and methods:
- Plasma Stability : Incubate in SGF/SIF (pH 1.6–6.5) and monitor depletion via LC-MS/MS .
- Protein Binding : Rapid equilibrium dialysis (RED) in rodent plasma shows >80% binding, necessitating free fraction adjustments in dose calculations .
- Metabolic Stability : Incubate with liver microsomes; this compound exhibits no detectable clearance in human/rodent microsomes .
Q. What statistical approaches address variability in this compound’s dose-response curves?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[agonist] vs. response) using GraphPad Prism.
- Two-Tailed t-Tests : Compare treatment vs. baseline/vehicle groups in neuropathic pain models .
- Power Analysis : Ensure adequate sample size (n ≥ 6/group) to detect ≥30% PWT changes .
Q. Experimental Design & Data Analysis
Q. How to validate A3AR-specific effects in this compound studies?
- Antagonist Co-Administration : Use selective A3AR antagonists (e.g., MRS1523) to block effects .
- Knockout Models : Test A3AR−/− mice to confirm receptor dependency .
- Off-Target Screening : Assess hERG inhibition (<10% at 10 μM) and CYP450 interactions (2C9/2D6/3A4 IC50 >10 μM) .
Q. What in vitro assays predict this compound’s in vivo neuroprotective effects?
- Calcium Imaging : Measure neuronal hyperexcitability in dorsal root ganglia (DRG) cultures.
- Microglial Activation Assays : Quantify TNF-α/IL-6 suppression in LPS-stimulated BV2 cells .
- Synaptosome Studies : Evaluate glutamate release inhibition in spinal cord preparations .
Q. How to resolve discrepancies between this compound’s in vitro stability and in vivo half-life (t1/2 = 1.09 hr)?
- Hepatic First-Pass Metabolism : Despite microsomal stability, rapid hepatic extraction reduces plasma exposure .
- Enterohepatic Recirculation : Bile cannulation studies can assess recycling contributions .
Q. Contradictions & Future Directions
Q. Why does this compound show antagonism with cisplatin in endometrial cancer models?
In Ishikawa/HEC-1A cells, this compound + cisplatin exhibits dose-independent antagonism, potentially due to:
- Cell Cycle Interference : A3AR agonism may counter cisplatin’s DNA damage response .
- Apoptotic Pathway Crosstalk : Caspase-3/9 activation by this compound may conflict with platinum-induced necrosis .
Q. What gaps exist in current this compound research?
- Long-Term Toxicity : No data beyond acute single-dose studies (200 mg/kg, p.o.) .
- Central Nervous System (CNS) Penetration : Unclear if this compound crosses the blood-brain barrier despite CNS pain modulation claims .
- Human CYP Polymorphism Impact : Limited data on 2C9/2D6 genetic variants affecting metabolism .
Properties
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLLLJJYBWLGHW-CIZVZKTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.